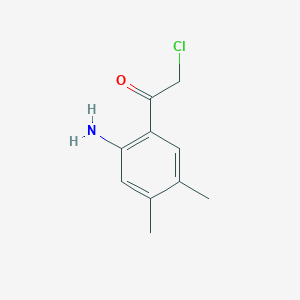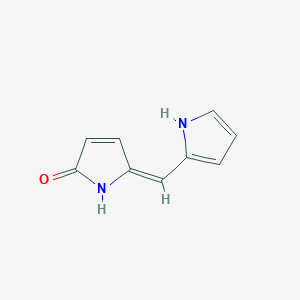
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyrrol-2-one ring, which is a similar structure with a carbonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one typically involves the condensation of pyrrole-2-carbaldehyde with pyrrol-2-one under basic or acidic conditions. Common reagents used in this reaction include:
- Pyrrole-2-carbaldehyde
- Pyrrol-2-one
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding pyrrolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
Pyrrole: A simple five-membered aromatic ring with one nitrogen atom.
Pyrrol-2-one: A similar structure with a carbonyl group.
Pyrrole-2-carbaldehyde: A pyrrole derivative with an aldehyde group.
Uniqueness
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one is unique due to its specific structure, which combines the features of both pyrrole and pyrrol-2-one. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
(5E)-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-one |
InChI |
InChI=1S/C9H8N2O/c12-9-4-3-8(11-9)6-7-2-1-5-10-7/h1-6,10H,(H,11,12)/b8-6+ |
InChIキー |
WPEBABGRWCOYGC-SOFGYWHQSA-N |
異性体SMILES |
C1=CNC(=C1)/C=C/2\C=CC(=O)N2 |
正規SMILES |
C1=CNC(=C1)C=C2C=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)
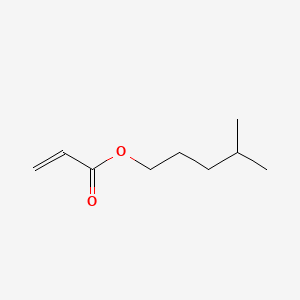

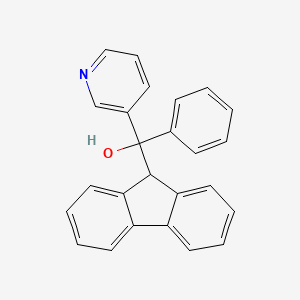
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
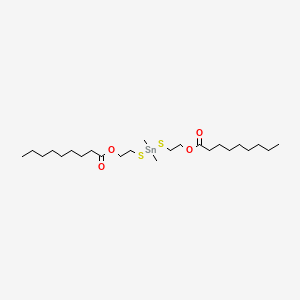
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
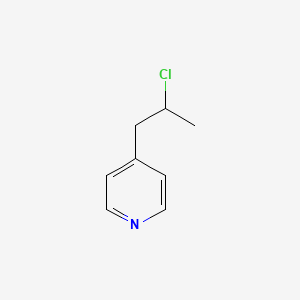
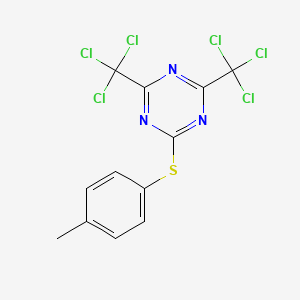
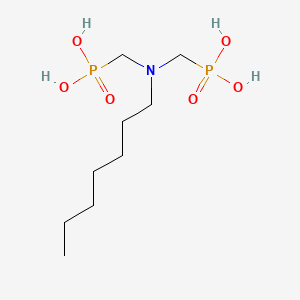
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
